N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride
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Overview
Description
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is a chemical compound with the molecular formula C15H16N2O.ClH. It is an achiral molecule, meaning it does not have a chiral center. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting benzamide is then treated with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzamides
Scientific Research Applications
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but with ethoxy groups instead of methyl groups.
N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Contains methoxy groups instead of methyl groups
Uniqueness
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93777-30-1 |
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Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
N-(5-amino-2,4-dimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12;/h3-9H,16H2,1-2H3,(H,17,18);1H |
InChI Key |
LJHXAOHGOAMGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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